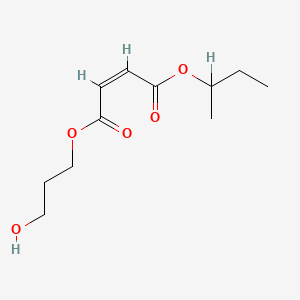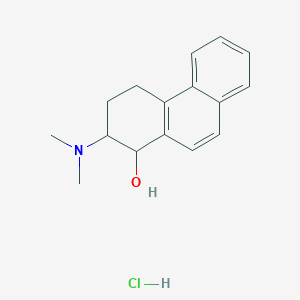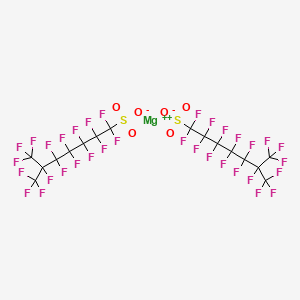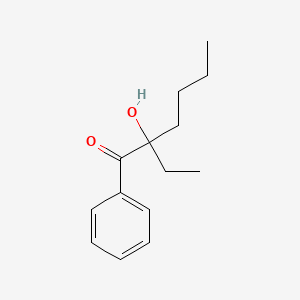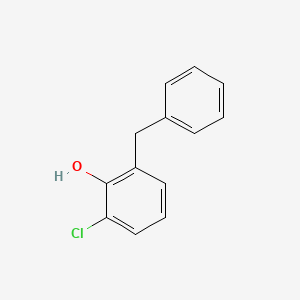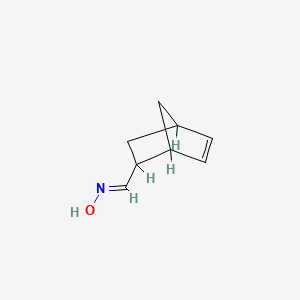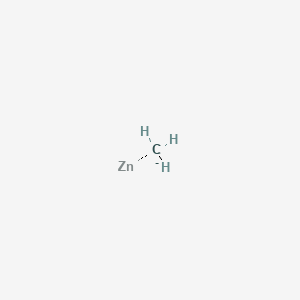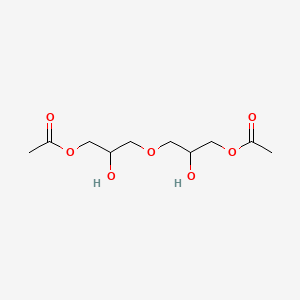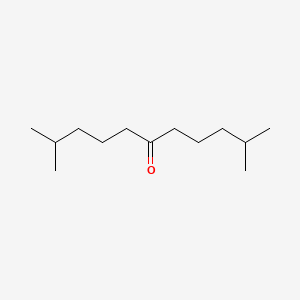
2,10-Dimethylundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dimethylundecan-6-one, also known as 6,10-Dimethyl-2-undecanone, is an organic compound with the molecular formula C₁₃H₂₆O. It is a ketone characterized by the presence of two methyl groups at the 2nd and 10th positions of the undecane chain. This compound is also referred to as hexahydropseudoionone or tetrahydrogeranylacetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethylundecan-6-one can be achieved through various organic reactions. One common method involves the alkylation of 2-undecanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pseudoionone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2,10-Dimethylundecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,10-Dimethylundecan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,10-Dimethylundecan-6-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Pseudoionone: A precursor in the synthesis of 2,10-Dimethylundecan-6-one.
Geranylacetone: Another related compound with similar structural features.
Phytone: Shares a similar carbon skeleton but differs in functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
84012-62-4 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2,10-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-11(2)7-5-9-13(14)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
GEDUSQFJZAKUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



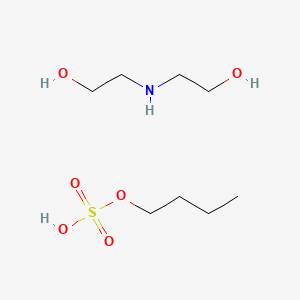
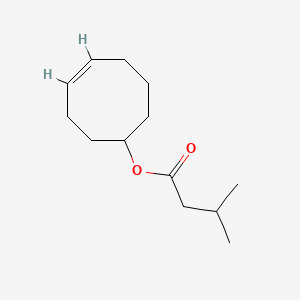
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
